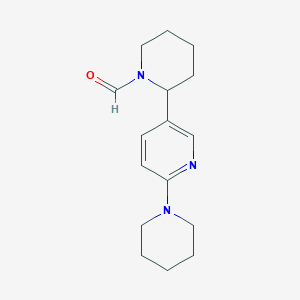

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C16H23N3O |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

2-(6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C16H23N3O/c20-13-19-11-5-2-6-15(19)14-7-8-16(17-12-14)18-9-3-1-4-10-18/h7-8,12-13,15H,1-6,9-11H2 |

InChI Key |

NDTRDHWWMYFAQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid.

Reduction: 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352494-03-1)

- Key Differences : Replaces the 6-position piperidine with azepane (a seven-membered ring) .

- Lipophilicity: The additional methylene group in azepane may increase hydrophobicity, affecting solubility and membrane permeability.

- Applications : Like the target compound, it is restricted to laboratory research (e.g., structure-activity relationship studies) .

Pyridine Derivatives with Halogen and Bulky Substituents

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (CAS 1142192-06-0)

- Key Differences : Features a chloro group at the 2-position, a dimethoxymethyl group at the 6-position, and a pivalamide substituent .

- Implications :

- Electron-Withdrawing Effects : The chloro group may reduce electron density on the pyridine ring, affecting reactivity in substitution reactions.

- Steric Hindrance : The bulky pivalamide group could limit accessibility to the pyridine core in catalytic or binding applications.

- Applications : Likely used as a synthetic intermediate for pharmaceuticals due to its protective groups and stability .

Fluoropyridine Derivatives with Functionalized Side Chains

(E)-Methyl 3-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate

- Key Differences : Incorporates a fluorine atom at the 2-position, a pyrrolidine ring at the 6-position, and an acrylate ester side chain .

- Synthetic Utility: The silyl-protected hydroxyl group and acrylate ester enable controlled functionalization (e.g., deprotection or polymerization) .

Comparative Data Table

Research Findings and Implications

- Ring Size Effects : Piperidine (6-membered) vs. azepane (7-membered) substituents influence conformational flexibility and hydrophobicity, which are critical in drug design for target engagement .

- Functional Group Reactivity : The aldehyde in the target compound offers distinct reactivity compared to halogenated or esterified analogues, enabling diverse downstream chemistry (e.g., condensation reactions) .

- Commercial Availability : Compounds like N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide are marketed at premium prices (e.g., $400/g), reflecting their specialized synthetic utility .

Biological Activity

2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, a compound with the molecular formula C16H23N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two piperidine rings and a pyridine moiety. Its structural formula is represented as follows:

This unique arrangement contributes to its interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives of 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells. For instance, one study reported an IC50 value of around 20 µM for certain derivatives against MDA-MB-231 cells, indicating potent cytotoxicity .

The mechanisms underlying the antitumor effects are multifaceted:

- Inhibition of Cell Proliferation : Compounds have been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Metastasis : Studies suggest that these compounds can impair cell adhesion and migration by downregulating matrix metalloproteinases (MMPs), particularly MMP-9 .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 75 µg/mL to 150 µg/mL for various bacterial strains, indicating moderate antibacterial efficacy .

Case Study 1: Antitumor Efficacy

A study published in Nature examined a series of piperidine derivatives, including 2-(6-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde. The results highlighted that these compounds significantly inhibited the growth of MDA-MB-231 cells, with mechanistic studies revealing that they induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

In a separate investigation focused on antimicrobial activity, the compound was tested against various pathogens. Results indicated that it effectively inhibited the growth of E. coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.